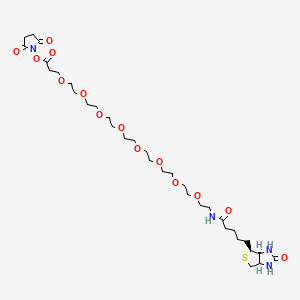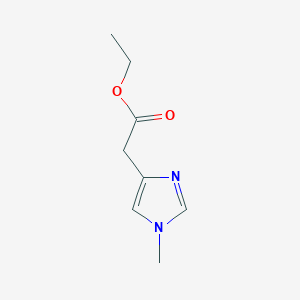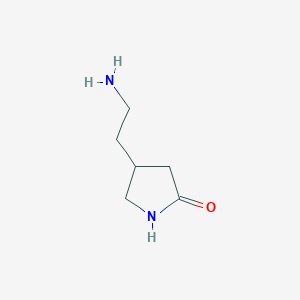
4-(2-Aminoethyl)pyrrolidin-2-one
Overview
Description
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the cyclization of amino acids or their derivatives. One common method involves the reaction of 2-aminobutanoic acid with a dehydrating agent to form the pyrrolidinone ring.
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. This involves the use of catalysts and controlled reaction conditions to achieve the desired product.
Types of Reactions:
Oxidation: The aminoethyl group can be oxidized to form various derivatives, such as amides and nitriles.
Reduction: Reduction reactions can be used to convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitriles, and carboxylic acids.
Reduction Products: Pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidinones and pyrrolidines.
Mechanism of Action
Target of Action
It is known that pyrrolidin-2-one derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Result of Action
It is known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Biochemical Analysis
Biochemical Properties
4-(2-Aminoethyl)pyrrolidin-2-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldehyde oxidase and xanthine dehydrogenase, which are involved in the metabolism of purines and other nitrogen-containing compounds . These interactions are essential for the compound’s role in modulating metabolic pathways and influencing the levels of various metabolites. Additionally, this compound has been shown to interact with proteins involved in cell signaling and regulation, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in the detoxification and clearance of toxic substances, thereby impacting cellular homeostasis . Furthermore, this compound can alter the expression of genes related to cell growth and differentiation, indicating its potential role in regulating cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression . These findings suggest that the compound can maintain its biological activity over extended periods, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects on cellular function, including enhanced enzyme activity and improved metabolic regulation . At higher doses, this compound can exhibit toxic effects, such as disruption of cellular homeostasis and induction of oxidative stress . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic and research purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of purines and other nitrogen-containing compounds. It interacts with enzymes such as aldehyde oxidase and xanthine dehydrogenase, which play key roles in these pathways . The compound’s involvement in these metabolic processes can influence the levels of various metabolites, thereby affecting overall metabolic flux and cellular function . Additionally, this compound can modulate the activity of other enzymes and cofactors, further highlighting its role in metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biological activity, as its accumulation in certain tissues or organelles can enhance its effects on cellular processes . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in cellular processes. For example, the presence of this compound in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and optimizing its use in biochemical research.
Scientific Research Applications
4-(2-Aminoethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Pyrrolidine: A saturated analog of pyrrolidinone, lacking the carbonyl group.
Pyrrole: A five-membered aromatic ring with a nitrogen atom.
Lactams: Other cyclic amides with different ring sizes and substituents.
Uniqueness: 4-(2-Aminoethyl)pyrrolidin-2-one is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its aminoethyl group provides additional reactivity compared to other lactams, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
4-(2-aminoethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGXKUYOXWQWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


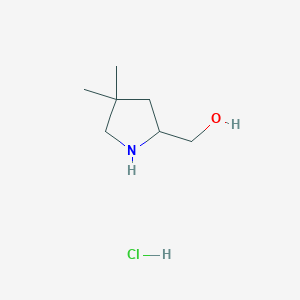


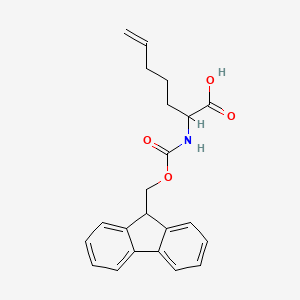

![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)
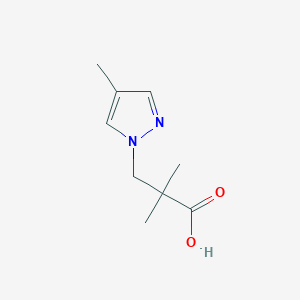
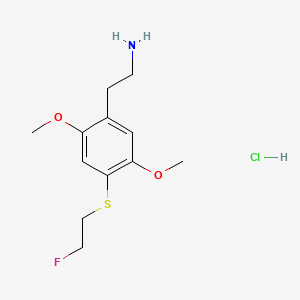
![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)
